The human dihydroorotate dehydrogenase gene is located on chromosome 16q22 and encodes a protein consisting of 397 amino acids. This enzyme is classified as a member of the Class 2 dihydroorotate dehydrogenases, which are monomeric proteins associated with the mitochondrial inner membrane. hDHODH-IN-13 belongs to a series of synthetic inhibitors developed through structure-based drug design aimed at enhancing selectivity and potency against hDHODH.
The synthesis of hDHODH-IN-13 involves several key steps:
The synthetic route is designed to optimize yield and purity while allowing for modifications to enhance biological activity.
The molecular structure of hDHODH-IN-13 features a core structure that includes both indole and aniline moieties. These components are crucial for binding to the active site of human dihydroorotate dehydrogenase.
hDHODH-IN-13 primarily acts as an inhibitor through competitive inhibition at the active site of human dihydroorotate dehydrogenase. Key reactions include:
The effectiveness of hDHODH-IN-13 as an inhibitor can be quantitatively assessed using kinetic assays that measure changes in substrate conversion rates in the presence of varying concentrations of the inhibitor.
The mechanism by which hDHODH-IN-13 exerts its inhibitory effects involves several steps:
While specific physical properties such as melting point or solubility have not been extensively documented for hDHODH-IN-13, general properties can be inferred based on similar compounds:
Analytical techniques such as high-performance liquid chromatography can be employed to assess purity levels during synthesis.
hDHODH-IN-13 has potential applications in:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2